3-Bromo-6-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
3-Bromo-6-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Cyclization Reactions: Further cyclization can occur, leading to more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while oxidation and reduction can lead to different oxidation states and functional groups .
Scientific Research Applications
3-Bromo-6-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studying enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- 3-Phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- 3-(2-Ethoxyphenyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Uniqueness
3-Bromo-6-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives. This makes it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications .
Properties
Molecular Formula |
C6H5BrN4O |
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Molecular Weight |
229.03 g/mol |
IUPAC Name |
3-bromo-6-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H5BrN4O/c1-11-2-8-3-4(6(11)12)9-10-5(3)7/h2H,1H3,(H,9,10) |
InChI Key |
BLEVWPDUHQEZEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(NN=C2C1=O)Br |
Origin of Product |
United States |
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